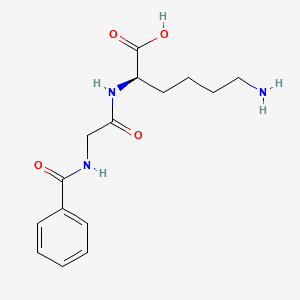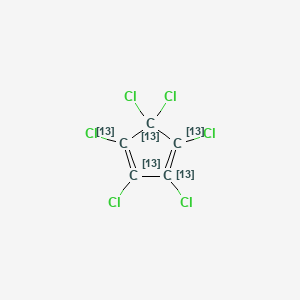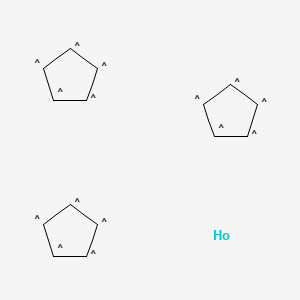
Tris(cyclopentadienyl)holmium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(cyclopentadienyl)holmium(III) is an organometallic compound consisting of a holmium ion coordinated to three cyclopentadienyl ligands. This compound is part of the broader class of metallocenes, which are known for their unique chemical properties and applications in various fields of science and industry. The molecular formula of Tris(cyclopentadienyl)holmium(III) is C₁₅H₁₅Ho, and it has a molecular weight of 360.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(cyclopentadienyl)holmium(III) can be synthesized through the reaction of holmium chloride with sodium cyclopentadienide in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an argon atmosphere to prevent oxidation. The general reaction is as follows:
HoCl3+3NaC5H5→Ho(C5H5)3+3NaCl
The product is then purified by sublimation under reduced pressure .
Industrial Production Methods
Industrial production methods for Tris(cyclopentadienyl)holmium(III) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between holmium chloride and sodium cyclopentadienide, with careful control of reaction conditions to ensure high yield and purity. The compound is typically handled under inert conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(cyclopentadienyl)holmium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium oxides, while reduction can produce holmium hydrides. Substitution reactions can result in various holmium complexes with different ligands .
Applications De Recherche Scientifique
Tris(cyclopentadienyl)holmium(III) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other holmium-containing compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including magnetic and electronic materials
Mécanisme D'action
The mechanism of action of Tris(cyclopentadienyl)holmium(III) involves its interaction with molecular targets through its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating chemical transformations. The holmium ion can also participate in redox reactions, altering the oxidation state of the compound and enabling different catalytic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(cyclopentadienyl)lanthanum(III)
- Tris(cyclopentadienyl)cerium(III)
- Tris(cyclopentadienyl)neodymium(III)
Uniqueness
Tris(cyclopentadienyl)holmium(III) is unique due to the specific properties imparted by the holmium ion, such as its magnetic and electronic characteristics.
Propriétés
Formule moléculaire |
C15H15Ho |
|---|---|
Poids moléculaire |
360.21 g/mol |
InChI |
InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-5H; |
Clé InChI |
UTRKSLUYPLRNSA-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutylbis[(isooctylthio)acetoxy]stannane](/img/structure/B13827700.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B13827706.png)
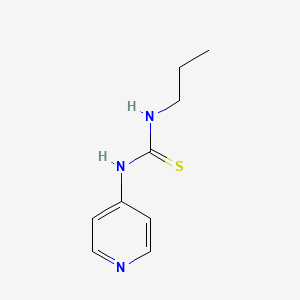
![2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)-](/img/structure/B13827725.png)

![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
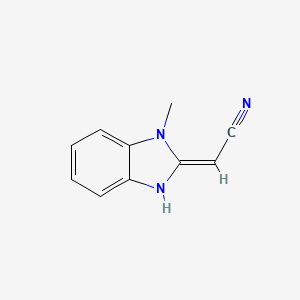
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
